molecular formula C12H17N3O2 B7152959 Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone

Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone

Cat. No.: B7152959
M. Wt: 235.28 g/mol
InChI Key: YJVXXFFXRMQODN-UHFFFAOYSA-N
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Description

Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone is a heterocyclic compound that features a pyridazine ring fused with a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone typically involves the reaction of pyridazine derivatives with morpholine derivatives under specific conditions. One common method includes the cyclization of hydrazine derivatives with ketones or esters, followed by functionalization at various ring positions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.

    Morpholine Derivatives: Compounds with a morpholine ring that show comparable chemical reactivity and biological properties.

Uniqueness

Pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone is unique due to its specific combination of the pyridazine and morpholine rings, which imparts distinct chemical and biological properties. This combination allows for versatile functionalization and potential therapeutic applications .

Properties

IUPAC Name

pyridazin-4-yl-(2,2,3-trimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-12(2,3)17-7-6-15(9)11(16)10-4-5-13-14-8-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVXXFFXRMQODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)C2=CN=NC=C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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